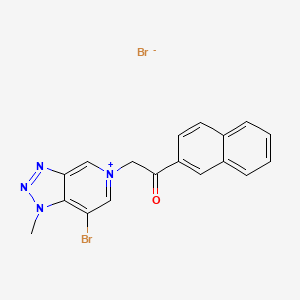![molecular formula C17H15ClN4 B12623866 3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile CAS No. 941280-55-3](/img/structure/B12623866.png)
3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenyl intermediate: This involves the reaction of a suitable chlorobenzene derivative with a butan-2-yl group under controlled conditions.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide as the azide source.
Coupling with benzonitrile: The final step involves coupling the intermediate with benzonitrile under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The chlorophenyl and benzonitrile groups can interact with various enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile: Similar structure but with an amino group instead of an azido group.
3-[(2S,3S)-3-Azido-1-(4-fluorophenyl)butan-2-yl]benzonitrile: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Eigenschaften
CAS-Nummer |
941280-55-3 |
|---|---|
Molekularformel |
C17H15ClN4 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
3-[(2S,3S)-3-azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile |
InChI |
InChI=1S/C17H15ClN4/c1-12(21-22-20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17H,10H2,1H3/t12-,17+/m0/s1 |
InChI-Schlüssel |
OXDINLVMXVFAMK-YVEFUNNKSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N=[N+]=[N-] |
Kanonische SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)



![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)





